molecular formula C23H22FN5O3 B14953972 N-[(4-fluorophenyl)methyl]-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[(4-fluorophenyl)methyl]-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B14953972
M. Wt: 435.5 g/mol
InChI Key: JUJPJIIUPVNLSK-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, an imino group, and a triazatricyclo framework

Preparation Methods

The synthesis of N-[(4-fluorophenyl)methyl]-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the fluorophenylmethyl intermediate, followed by the introduction of the imino group and the triazatricyclo framework. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imino group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of methoxy-substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions include various substituted derivatives that retain the core triazatricyclo structure.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation, depending on the specific biological context.

Comparison with Similar Compounds

When compared to similar compounds, N-[(4-fluorophenyl)methyl]-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide stands out due to its unique triazatricyclo framework and the presence of the fluorophenyl group. Similar compounds include:

  • N-[(4-chlorophenyl)methyl]-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • N-[(4-bromophenyl)methyl]-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

These compounds share a similar core structure but differ in the substituents on the phenyl ring, which can lead to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C23H22FN5O3

Molecular Weight

435.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H22FN5O3/c1-32-12-4-11-29-20(25)17(22(30)26-14-15-6-8-16(24)9-7-15)13-18-21(29)27-19-5-2-3-10-28(19)23(18)31/h2-3,5-10,13,25H,4,11-12,14H2,1H3,(H,26,30)

InChI Key

JUJPJIIUPVNLSK-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)F)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

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